molecular formula C10H7Cl2N3 B020537 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride CAS No. 107400-97-5

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride

Cat. No.: B020537
CAS No.: 107400-97-5
M. Wt: 240.09 g/mol
InChI Key: CGMRZDPPIWCBBU-UHFFFAOYSA-N
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Description

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride is a chemical compound with the molecular formula C10H6ClN3. It is a derivative of the pyrimido[5,4-b]indole class of compounds, which are known for their diverse biological activities and potential pharmacological properties .

Preparation Methods

The synthesis of 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorinating agents, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication, thereby exerting its anticancer or antimicrobial effects .

Comparison with Similar Compounds

4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-5H-pyrimido[5,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3.ClH/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9;/h1-5,14H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMRZDPPIWCBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592653
Record name 4-Chloro-5H-pyrimido[5,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107400-97-5
Record name 4-Chloro-5H-pyrimido[5,4-b]indole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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